1-(Methylsulfonyl)piperazine hydrochloride

Overview

Description

1-(Methylsulfonyl)piperazine is employed as an intermediate for pharmaceutical and chemical research . It is also known by its CAS No. 161357-89-7.

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis

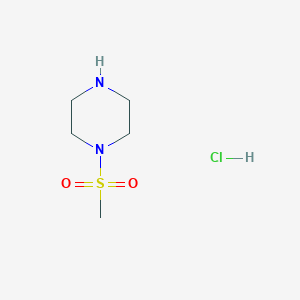

The molecular formula of 1-(Methylsulfonyl)piperazine hydrochloride is C5H13ClN2O2S. The molecular weight is 200.69 g/mol. The SMILES string representation is CS(=O)(=O)N1CCNCC1 .Chemical Reactions Analysis

1-(Methylsulfonyl)piperazine is slightly soluble in water .Physical And Chemical Properties Analysis

1-(Methylsulfonyl)piperazine is a solid at room temperature . It has a molecular weight of 164.23 . The melting point is 99 °C .Scientific Research Applications

Medicinal Chemistry and Cancer Research

- Summary of the Application : “1-(Methylsulfonyl)piperazine hydrochloride” is used as an intermediate in pharmaceutical and chemical research . More specifically, it has been used in the design and synthesis of pyrazine-based small molecules for cancer research .

- Methods of Application or Experimental Procedures : In a study, the known inhibitor SHP099 was optimized by introducing 1-(methylsulfonyl)-4-prolylpiperazine as a linker . This resulted in the design and synthesis of three pyrazine-based small molecules .

- Results or Outcomes : The study concluded with the discovery of methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride as one of the final compounds, which is an active and acceptable cytotoxic agent .

Intermediate for Chemical Research

- Summary of the Application : “1-(Methylsulfonyl)piperazine hydrochloride” is used as an intermediate in chemical research . It is part of a collection of unique chemicals provided by Sigma-Aldrich and Thermo Scientific Chemicals to early discovery researchers .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary greatly depending on the specific research project. However, it is generally used in the synthesis of other chemicals .

- Results or Outcomes : The results or outcomes can also vary greatly depending on the specific research project. However, the use of “1-(Methylsulfonyl)piperazine hydrochloride” as an intermediate can facilitate the synthesis of other chemicals .

C–H Functionalization in Piperazine Synthesis

- Summary of the Application : “1-(Methylsulfonyl)piperazine hydrochloride” can be used in the synthesis of piperazines, which are common nitrogen heterocycles in drug discovery . Piperazine is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .

- Methods of Application or Experimental Procedures : Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This involves the use of “1-(Methylsulfonyl)piperazine hydrochloride” in synthetic methods to afford functionalized piperazines .

- Results or Outcomes : The use of “1-(Methylsulfonyl)piperazine hydrochloride” in C–H functionalization has expanded the structural diversity of piperazine-containing drugs .

Synthesis of Piperazine-Containing Drugs

- Summary of the Application : “1-(Methylsulfonyl)piperazine hydrochloride” is used in the synthesis of piperazine-containing drugs approved by the Food and Drug Administration .

- Methods of Application or Experimental Procedures : The chemical reactivity of piperazine-based synthons, which includes “1-(Methylsulfonyl)piperazine hydrochloride”, facilitates its insertion into the molecule . Various synthetic methodologies are used to prepare the compounds in the discovery and process chemistry .

- Results or Outcomes : The use of “1-(Methylsulfonyl)piperazine hydrochloride” in the synthesis of piperazine-containing drugs has led to the development of various pharmacological agents .

Safety And Hazards

properties

IUPAC Name |

1-methylsulfonylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-4-2-6-3-5-7;/h6H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIYRLXMLHRLDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methylsulfonyl)piperazine hydrochloride | |

CAS RN |

161357-89-7 | |

| Record name | 1-methanesulfonylpiperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)

![1-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61005.png)

![Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B61007.png)

![2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B61008.png)